molecular formula C11H20ClNO3S B2452273 Sulfopin CAS No. 2451481-08-4

Sulfopin

Numéro de catalogue B2452273
Numéro CAS: 2451481-08-4
Poids moléculaire: 281.8
Clé InChI: NMHVAHHYKGXBMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sulfopin (also known as PIN1-3) is a highly selective covalent inhibitor of Pin1 . The peptidyl-prolyl isomerase, Pin1, is exploited in cancer to activate oncogenes and inactivate tumor suppressors .


Synthesis Analysis

The synthesis of this compound involved a covalent fragment screen by incubating the purified catalytic domain of PIN1 with a library of 993 electrophilic fragments featuring mildly reactive cysteine-targeting 'warheads’ . Among the top hits, 9 chloroacetamides shared a cyclic sulfone core, suggesting a structure–activity relationship . Compound optimization, guided by covalent docking of the sulfolane hits into various PIN1 structures, ultimately led to the identification of this compound .


Molecular Structure Analysis

The active site of PIN1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . Determination of the co-crystal structure of PIN1 in complex with this compound confirmed a covalent interaction .


Chemical Reactions Analysis

This compound displayed high affinity binding to PIN1, resulting in inhibition of catalytic activity . Competition pulldown experiments showed this compound to engage PIN1 in cells as well as in mice following oral gavage . Furthermore, two independent chemoproteomic techniques in different cell lines revealed this compound to be highly selective for PIN1 Cys113 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.80 . Its CAS Registry Number is 2451481-08-4 . The HPLC analysis showed a 99.91% purity .

Applications De Recherche Scientifique

Sulfopin as a Covalent Inhibitor of Pin1 in Cancer Treatment

This compound has been identified as a covalent inhibitor of Pin1, a peptidyl-prolyl isomerase that is exploited in cancer to activate oncogenes and inactivate tumor suppressors. This discovery was significant because Pin1 had remained an elusive drug target despite considerable efforts. This compound, developed through the screening of an electrophilic fragment library, has proven to be a highly selective and potent nanomolar Pin1 inhibitor. It achieves potent cellular and in vivo target engagement and effectively phenocopies Pin1 genetic knockout. While its inhibition had a modest effect on cancer cell line viability, this compound notably induced the downregulation of c-Myc target genes and reduced tumor progression. This has conferred a survival benefit in murine and zebrafish models of MYCN-driven neuroblastoma and in a murine model of pancreatic cancer, suggesting its potential as a chemical probe suitable for the assessment of Pin1-dependent pharmacology in cells and in vivo, as well as its potential as a cancer drug target (Dubiella et al., 2021).

Sulfonamides and Sulfonation in Pharmacology and Toxicology

While not directly related to this compound, it's important to consider the broader context of sulfonamides and sulfonation in scientific research. Sulfonation, catalyzed by sulfotransferases (SULTs), is a key reaction in the metabolism of various xenobiotics, drugs, and endogenous compounds. This process typically increases the water solubility of a compound and decreases its biological activity. However, some enzymes are also capable of bioactivating procarcinogens to reactive electrophiles. Understanding the enzyme kinetics, inhibition characteristics, and the regulation of human SULTs is crucial, as interindividual variation in sulfonation capacity may be significant in determining an individual's response to xenobiotics and their susceptibility to diseases. Research in this area includes the function of human cytosolic sulfotransferases, sulfonation in pharmacology and toxicology, and the role of sulfotransferases in chemical metabolism (Gamage et al., 2006); (Kauffman, 2004).

Sulfonamides in Environmental Pollution

Sulfonamides, as a class of drugs, have been a concern as environmental pollutants. They are derived mainly from agricultural activities and have been known to cause changes in microbial populations that could pose a potential hazard to human health. Understanding the environmental impact of sulfonamides, including their presence in water bodies and their effect on ecosystems, is an important aspect of scientific research. This includes studies on their pollution, transformation in the environment, and the overall influence on human health (Baran et al., 2011).

Mécanisme D'action

Target of Action

Sulfopin primarily targets the peptidyl-prolyl cis-trans isomerase, Pin1 . Pin1 is a unified signaling hub that is exploited in cancer to activate oncogenes and inactivate tumor suppressors . It is overexpressed in a range of human cancers, driving oncogenesis .

Mode of Action

This compound interacts with Pin1 through a covalent bond . The active site of Pin1’s peptidyl-prolyl isomerase domain contains a nucleophilic cysteine residue (Cys113) that is suitable for targeting with covalent inhibitors . This compound, a selective covalent inhibitor of Pin1, blocks the action of Pin1, leading to the inhibition of its catalytic activity .

Biochemical Pathways

This compound affects the pathways regulated by Pin1. Pin1 is known to regulate the Myc oncoprotein . This compound downregulates Myc transcription in cancer cell lines . This suggests that this compound affects the Myc pathway and its downstream effects.

Pharmacokinetics

It is known that this compound achieves potent cellular and in vivo target engagement . This suggests that this compound has good bioavailability.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It induces the downregulation of c-Myc target genes . Although Pin1 inhibition had a modest effect on viability in cancer cell cultures, this compound reduced tumor initiation and tumor progression in murine and zebrafish models of MYCN-driven neuroblastoma .

Action Environment

It is known that this compound can engage pin1 in cells as well as in mice following oral gavage . This suggests that this compound is effective in different biological environments.

Orientations Futures

The authors are exploring the therapeutic potential of Sulfopin and derivatives in cancer, inflammation, and immunological disorders .

Propriétés

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVAHHYKGXBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2451481-08-4
Record name 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What makes Sulfopin unique compared to other Pin1 inhibitors?

A: this compound distinguishes itself through its covalent binding to Pin1. It specifically targets Cys113, a crucial amino acid within Pin1's active site [, ]. This covalent interaction sets it apart from previous inhibitors and contributes to its enhanced potency and selectivity.

Q2: How does this compound impact tumor development, particularly those driven by MYC?

A: Studies demonstrate that this compound effectively inhibits the initiation and progression of tumors driven by MYCN, a Myc family member. While its impact on cancer cell viability in vitro appears modest, this compound significantly downregulates c-Myc target genes, ultimately hindering tumor growth in vivo [, ]. This effect has been observed in both murine and zebrafish models of neuroblastoma.

Q3: Has this compound shown synergy with other anti-cancer agents?

A: Emerging research suggests promising synergistic effects when this compound is combined with other anti-cancer therapies. Notably, this compound combined with Vorinostat, a histone deacetylase (HDAC) inhibitor, exhibits enhanced efficacy against H3-K27M-mutant pediatric gliomas []. This combination therapy significantly reduces cell viability and tumor growth in preclinical models, suggesting a potential new treatment avenue for this aggressive cancer.

Q4: What is the significance of this compound's selectivity for Pin1?

A: this compound's high selectivity for Pin1 is crucial for its potential as both a research tool and a therapeutic agent. This selectivity has been validated through two independent chemoproteomics approaches [], ensuring that observed effects are specifically due to Pin1 inhibition, minimizing off-target effects, and increasing its reliability for studying Pin1's biological functions.

Q5: Are there alternative approaches to targeting Pin1 beyond enzymatic inhibition?

A: Yes, recent studies have explored PROTAC (proteolysis targeting chimeras) technology to degrade Pin1. P1D-34, a potent PROTAC degrader, has shown promising anti-proliferative activity in acute myeloid leukemia (AML) cells, exceeding the efficacy of this compound in this context []. This finding highlights the potential of PROTAC-mediated degradation as a complementary strategy to traditional enzymatic inhibition for targeting Pin1.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.